molecular formula C16H14ClN3O B2522466 N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1448043-41-1

N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide

Katalognummer B2522466
CAS-Nummer: 1448043-41-1
Molekulargewicht: 299.76
InChI-Schlüssel: FHMJPZKBIUVMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide" is a derivative of the indazole class, which is a heterocyclic compound that has been extensively studied for its potential biological activities, particularly in the field of anticancer research. Indazole derivatives are known for their diverse pharmacological properties, including antitumor activity. The papers provided focus on the synthesis, crystal structure, and biological activity of various indazole carboxamide derivatives, which are structurally related to the compound .

Synthesis Analysis

The synthesis of indazole carboxamide derivatives typically involves the condensation of an isocyanate with an aminohydrazine, followed by cyclization. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization with hydrazine hydrate . Similar synthetic strategies were employed for the preparation of other indazole carboxamide derivatives, as reported in the provided papers .

Molecular Structure Analysis

The crystal structures of these indazole derivatives were determined and belong to various space groups, indicating the crystalline nature of these compounds. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, space group P21/n . The determination of crystal structures is crucial for understanding the molecular conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indazole carboxamides is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the amino group in the 3-position of the indazole ring can act as a nucleophile, potentially undergoing acylation, alkylation, or other reactions that can modify the biological activity of the compound . The presence of a carboxamide group also suggests the possibility of hydrolysis under certain conditions, leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

Indazole carboxamides exhibit a range of physical and chemical properties that are influenced by their molecular structure. The presence of substituents such as trifluoromethyl, chloro, and methoxy groups can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. These properties are essential for the compound's biological activity and its potential as a therapeutic agent. The papers, however, do not provide detailed information on the specific physical and chemical properties of "this compound" .

Biological Activity Analysis

The indazole carboxamide derivatives synthesized in the studies have shown distinct inhibitory effects on the proliferation of various cancer cell lines, suggesting their potential as antitumor agents. For example, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibited effective inhibition of cancer cell proliferation . Similarly, other derivatives also demonstrated antiproliferative activity against different cancer cell lines . These findings highlight the importance of indazole carboxamides in the development of new anticancer therapies.

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase B Inhibition

Research on indazole-carboxamides has unveiled their significant potential as selective and reversible inhibitors of monoamine oxidase B (MAO-B), demonstrating subnanomolar potency. Such compounds, including variations like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and its derivatives, have shown over 25,000-fold selectivity against MAO-A, indicating their promise for therapeutic applications targeting neurological disorders, potentially including Parkinson's disease and depression (Tzvetkov et al., 2014).

Antitumor Activity

Several studies have explored the synthesis and antitumor activity of various substituted indazole-carboxamides. Compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines, showing promising antitumor properties. These findings underscore the potential of indazole-carboxamides in developing novel anticancer therapeutics (Hao et al., 2017).

PARP Inhibition for BRCA-1 and BRCA-2 Mutant Tumors

Research into 2-phenyl-2H-indazole-7-carboxamides has identified these compounds as effective poly(ADP-ribose)polymerase (PARP) inhibitors, showcasing significant antiproliferation activity against cancer cells deficient in BRCA-1 and BRCA-2. These findings are crucial for the development of targeted cancer therapies, especially for patients with genetic predispositions to breast or ovarian cancer (Jones et al., 2009).

Antiproliferative Activity

Synthesized indazole-carboxamide derivatives have demonstrated in vitro antineoplastic activity against a wide range of cancer types, including leukemia, lung, colon, melanoma, renal, and breast cancer. These compounds, particularly N-phenyl-1H-indazole-1-carboxamides, have been evaluated for their capacity to inhibit cell growth, with some showing GI50 values in the low micromolar range. This highlights their potential as a basis for new cancer treatments (Maggio et al., 2011).

Eigenschaften

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJPZKBIUVMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.